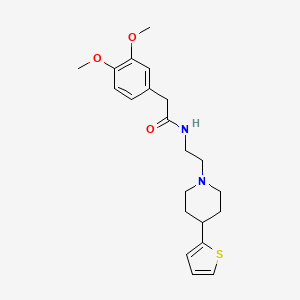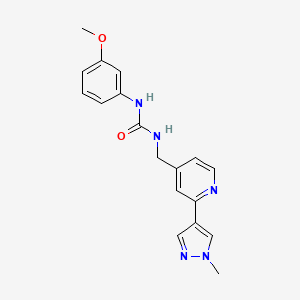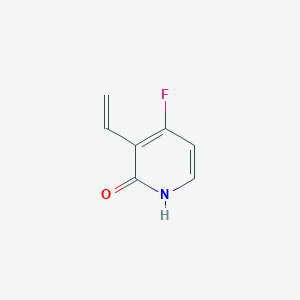![molecular formula C25H27N5O3 B2859832 N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1296333-75-9](/img/structure/B2859832.png)
N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
Triazoles can be synthesized from various nitrogen sources . In 2017, Benassi et al. composed a variety of 4,5-dihydro-1H-1,2,4-triazole from various amide hydrazones .Molecular Structure Analysis
The molecular structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions of triazoles depend on their specific structures and substituents. They can participate in a variety of reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
Triazoles exhibit superior thermostability . Their physicochemical and energetic properties can be measured or calculated .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the [1,2,4]triazole moiety have been reported to exhibit broad-spectrum antimicrobial properties . This includes activity against various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The specific compound could be studied for its efficacy against resistant strains of microbes, contributing to the fight against antibiotic resistance.
Anti-inflammatory and Analgesic Effects
Triazole derivatives are known to possess anti-inflammatory and analgesic effects . Research into the compound’s ability to modulate inflammatory pathways could lead to the development of new treatments for conditions like arthritis or chronic pain, where inflammation plays a key role.
Anticancer Potential
The structural complexity of triazole-containing compounds allows for interaction with various enzymes and receptors, which can induce anticancer activities . Investigating this compound’s potential to inhibit cancer cell growth or metastasis could be a significant step in cancer research, particularly in identifying novel chemotherapeutic agents.
Antiviral Applications
Triazole derivatives have shown promise as antiviral agents . The compound could be explored for its effectiveness against a range of viruses, including those causing common infections or emerging threats. Its application in treating viral hepatitis or as part of antiretroviral therapy for HIV could be of particular interest.
Agrochemical Uses
The triazole ring is a common feature in many agrochemicals due to its stability and biological activity . This compound could be evaluated for its use in crop protection, potentially acting as a fungicide or herbicide, or as a growth regulator to improve crop yields.
Material Chemistry
Triazole derivatives can also play a role in material chemistry, contributing to the development of new materials with specific properties . Research could focus on the compound’s potential applications in creating novel polymers or coatings with unique characteristics such as enhanced durability or resistance to environmental factors.
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-11-13-18(14-12-17)15-28-23(32)20-9-5-6-10-21(20)30-24(28)27-29(25(30)33)16-22(31)26-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAXNDLRJFJASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)
![(4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2859751.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2859754.png)



![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2859760.png)
![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2859763.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)


![4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2859771.png)
![N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2859772.png)